N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide
Description
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide is a synthetic small molecule characterized by a benzimidazole core linked via an ethyl chain to a methyl-substituted indole carboxamide moiety. The benzimidazole ring system is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, while the indole group contributes to hydrophobic and aromatic interactions. Its synthesis and crystallization likely employ methodologies such as those implemented in the SHELX software suite, which is widely used for small-molecule structure refinement and crystallographic analysis .
Properties
Molecular Formula |
C19H18N4O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C19H18N4O/c1-23-11-9-13-6-7-14(12-17(13)23)19(24)20-10-8-18-21-15-4-2-3-5-16(15)22-18/h2-7,9,11-12H,8,10H2,1H3,(H,20,24)(H,21,22) |
InChI Key |
MQRDXQGGSVTDDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Solvent Effects
Non-polar solvents (e.g., toluene) result in lower yields (<50%) due to poor solubility of intermediates. DMF increases yield to 70–75% but requires post-reaction purification via column chromatography to remove residual solvent. Recent studies suggest dichloromethane (DCM) with 10% DMF additive balances solubility and ease of purification.
Temperature and Time
Elevated temperatures (50–60°C) reduce reaction time to 8–10 hours but may degrade heat-sensitive benzimidazole intermediates. Ambient temperature reactions (20–25°C) over 24 hours are preferred for high-purity products.
Catalytic Systems
Table 2: Catalytic Efficiency Comparison
| Catalyst System | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCI/HOBt | 82 | 95 |
| HATU/DIEA | 88 | 98 |
| DCC/DMAP | 76 | 91 |
HATU-based systems, though costlier, provide superior yields and purity by minimizing racemization.
Analytical Characterization
Structural Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% with a retention time of 12.7 minutes.
Comparative Analysis of Synthetic Routes
Route A (EDCI/HOBt in DMF):
Route B (HATU/DIEA in DCM):
Route C (Thermal coupling without catalysts):
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole and indole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols .
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their normal function. The indole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, or disruption of viral replication .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules identified in the provided evidence, focusing on key functional groups, physicochemical properties, and hypothetical pharmacological implications.
Table 1: Structural Comparison of Heterocyclic Carboxamide Derivatives
Key Observations :
Core Heterocycles: The target compound combines benzimidazole and indole rings, both aromatic systems with distinct electronic profiles. This contrasts with the pyridine () and benzothiazole () cores in analogs, which may alter binding affinities to biological targets.
Linkers and Substituents :
- The ethyl linker in the target compound provides flexibility, whereas the piperazine in introduces basicity and hydrogen-bonding capacity, likely improving aqueous solubility .
- The methylsulfanyl groups in could enhance metabolic stability by resisting oxidative degradation, a feature absent in the target molecule.
Pharmacological Hypotheses :
- The target’s indole carboxamide may mimic tryptophan residues, suggesting interactions with serotonin receptors or tryptophan hydroxylase enzymes.
- ’s pyrrole and imidazole groups could facilitate DNA binding, a mechanism less probable for the benzimidazole-indole hybrid due to steric hindrance.
Methodological Considerations
Structural elucidation of such compounds relies on techniques like X-ray crystallography, with software suites like SHELX enabling precise refinement of atomic coordinates . The absence of explicit biological data in the evidence necessitates caution in extrapolating functional roles; further experimental validation is required.
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the benzimidazole nucleus exhibit broad-spectrum antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study highlighted that certain benzimidazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
Benzimidazole derivatives have also been investigated for their anticancer properties. A comprehensive review reported that several benzimidazole-based compounds exhibited cytotoxic effects on various cancer cell lines. These compounds often act by inhibiting specific enzymes or pathways critical for cancer cell proliferation . For example, studies have indicated that modifications in the benzimidazole structure can enhance its potency against specific cancer types.
Structure-Activity Relationship (SAR)
The SAR of this compound reveals that the presence of the benzimidazole group is crucial for its biological activity. Variations in substituents on the indole or benzimidazole rings can significantly influence the compound's efficacy and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups has been shown to modulate the antimicrobial and anticancer activities of related compounds .
Case Studies
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial properties of various benzimidazole derivatives, a compound structurally similar to this compound was tested against S. aureus and E. coli. The results indicated an MIC of 4 μg/mL for S. aureus, demonstrating its potential as an effective antibacterial agent .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer effects of benzimidazole derivatives showed that modifications at the 6-position of the indole ring enhanced cytotoxicity against breast cancer cell lines. The study concluded that compounds with similar structural features to this compound could serve as lead candidates for further development in cancer therapy .
Q & A
What are the established synthetic routes for N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide, and how do reaction conditions influence yield and purity?
Basic Question
A common approach involves coupling 1-methyl-1H-indole-6-carboxylic acid with 2-(1H-benzimidazol-2-yl)ethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Evidence from analogous benzimidazole-indole hybrids suggests refluxing in polar aprotic solvents (e.g., DMF, acetonitrile) under inert gas for 4–6 hours achieves optimal yields (~60–75%) . Purity is enhanced by post-reaction acid/base washes to remove unreacted starting materials and coupling reagents. Critical parameters include stoichiometric control of the amine (1.2–1.5 equivalents) and maintaining pH 7–8 to prevent decomposition of the benzimidazole moiety .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how are data discrepancies resolved?
Basic Question
1H/13C NMR is essential for confirming amide bond formation (δ ~7.5–8.5 ppm for indole protons, δ ~165–170 ppm for carbonyl carbons). High-resolution mass spectrometry (HRMS) validates molecular weight (±3 ppm error). For structural ambiguity, X-ray crystallography resolves tautomerism in the benzimidazole ring (e.g., N-H vs. N-methyl configurations) . Discrepancies between calculated and observed NMR shifts often arise from solvent effects or dynamic proton exchange; these are addressed by variable-temperature NMR or deuteration studies .
How does the substitution pattern on the benzimidazole and indole rings affect biological activity, and what structural analogs show promise in SAR studies?
Advanced Question
Structure-activity relationship (SAR) studies highlight that:
- N-Methylation on the indole ring enhances metabolic stability by reducing CYP450 oxidation .
- Electron-withdrawing groups (e.g., chloro, fluoro) on the benzimidazole improve target affinity (e.g., kinase inhibition) by modulating π-π stacking interactions .
- Ethyl linker length between the benzimidazole and carboxamide optimizes binding pocket occupancy in enzyme assays . Analogs with triazole or thiazole replacements for benzimidazole show reduced potency, emphasizing the necessity of the bicyclic aromatic system .
What strategies mitigate conflicting data in crystallographic refinement and biological assay reproducibility?
Advanced Question
Crystallographic conflicts (e.g., disordered solvent molecules, twinning) are resolved using SHELXL refinement with restraints for anisotropic displacement parameters . For biological assays, discrepancies in IC50 values often stem from assay conditions (e.g., ATP concentration in kinase assays). Normalizing data to internal controls (e.g., staurosporine as a reference inhibitor) and repeating experiments under standardized protocols (e.g., 10% FBS, 37°C, 48-hour incubation) improve reproducibility .
How are computational methods integrated to predict binding modes and guide synthetic prioritization?
Advanced Question
Molecular docking (AutoDock Vina, Glide) predicts binding to ATP-binding pockets (e.g., EGFR kinase) by aligning the benzimidazole core with hinge-region residues. MD simulations (AMBER, GROMACS) assess stability of the carboxamide linker in aqueous environments . Prioritization of analogs is guided by Free Energy Perturbation (FEP) calculations to estimate ΔΔG binding energies, reducing synthetic effort for low-scoring candidates .
What are the challenges in optimizing reaction scalability for multi-gram synthesis?
Advanced Question
Key challenges include:
- Byproduct formation during amidation, mitigated by switching from EDC to DMT-MM for milder activation .
- Purification bottlenecks due to polar byproducts; switching from silica gel to reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient) enhances resolution .
- Solvent selection : Replacing DMF with cyclopentyl methyl ether (CPME) improves safety and facilitates solvent recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
